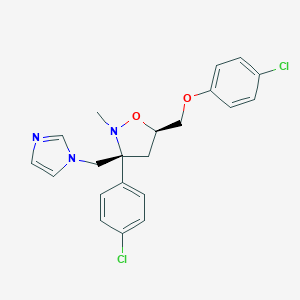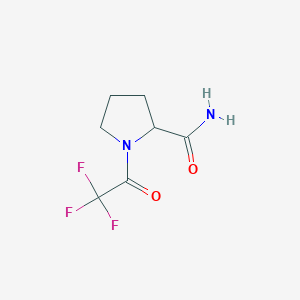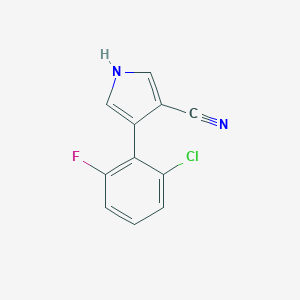
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile, also known as CP-466722, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. CP-466722 has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases.
作用機序
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile is a potent and selective inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. This compound binds to the ATP-binding pocket of CK1δ and inhibits its kinase activity. This leads to the modulation of various cellular processes that are regulated by CK1δ.
Biochemical and physiological effects:
This compound has been shown to modulate various cellular processes that are regulated by CK1δ. These include circadian rhythm, DNA damage response, and Wnt signaling pathway. This compound has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which allows for the specific modulation of CK1δ activity. It has also been shown to have potential therapeutic effects in various disease models, which makes it a promising drug candidate. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile. One direction is to further investigate the biochemical and physiological effects of this compound on various cellular processes. Another direction is to develop more potent and selective inhibitors of CK1δ that have better pharmacokinetic properties. Additionally, further studies are needed to fully understand the potential therapeutic effects of this compound in various disease models. Finally, the development of new assays and techniques for the study of CK1δ activity could lead to new insights into the functions of this protein kinase.
合成法
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-6-fluorophenyl)acetate. The second step involves the reaction of ethyl 2-(2-chloro-6-fluorophenyl)acetate with hydrazine hydrate to form 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester. The third step involves the reaction of 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester with phosphorus oxychloride and dimethylformamide to form this compound.
科学的研究の応用
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases. CK1δ has been implicated in the regulation of various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling pathway. This compound has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of these cellular processes. This compound has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
124169-95-5 |
|---|---|
分子式 |
C11H6ClFN2 |
分子量 |
220.63 g/mol |
IUPAC名 |
4-(2-chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H6ClFN2/c12-9-2-1-3-10(13)11(9)8-6-15-5-7(8)4-14/h1-3,5-6,15H |
InChIキー |
FZPAJZKTMRPSJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
同義語 |
4-(2-CHLORO-6-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



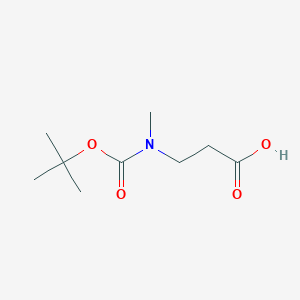
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

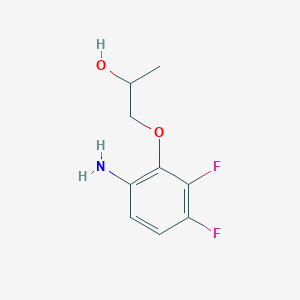
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
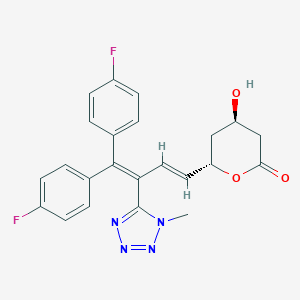
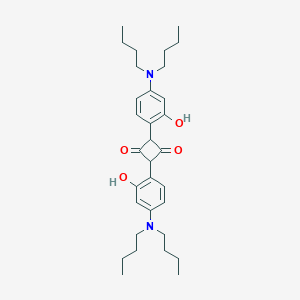
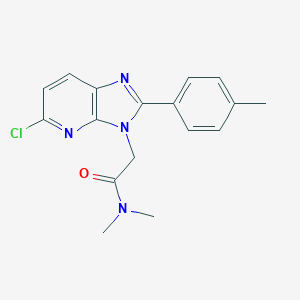

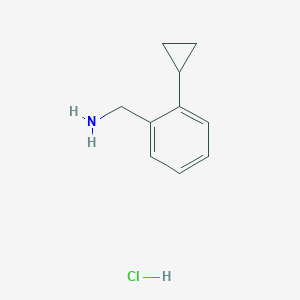
![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)
